Anti-inflammatory Activity vs. Hispanolone in Macrophages
In a panel of 11 labdane-type diterpenoids screened for anti-inflammatory activity in LPS-stimulated RAW 264.7 macrophages, galeopsin (compound 4 in the series) and a second active congener (compound 11) were the only two compounds selected for full mechanistic evaluation. Both reduced NO production with IC₅₀ values in the 1–10 µM range. Critically, hispanolone—the closest structural analog differing only in the absence of the C-8 acetoxy group—was included in the same panel but was not selected for further study, indicating inactivity or substantially weaker potency [1]. This provides direct, within-study evidence that the C-8 acetoxy substitution distinguishes galeopsin from hispanolone in a functional anti-inflammatory context.
| Evidence Dimension | Inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages |
|---|---|
| Target Compound Data | Galeopsin: IC₅₀ in the range 1–10 µM (selected for full mechanistic evaluation) |
| Comparator Or Baseline | Hispanolone: included in the same 11-compound panel but not selected for further evaluation (inactive or markedly less potent) |
| Quantified Difference | Qualitative superiority: galeopsin selected for advanced characterization; hispanolone excluded. NO IC₅₀ range for galeopsin: 1–10 µM; hispanolone: not reported (below selection threshold). |
| Conditions | RAW 264.7 murine macrophages stimulated with lipopolysaccharide (LPS); NO production measured; n=11 labdane-type diterpenoids tested simultaneously [1]. |
Why This Matters
For researchers procuring a validated anti-inflammatory labdane diterpenoid, galeopsin is one of only two compounds from an 11-member panel to demonstrate sufficient potency for mechanistic follow-up, whereas the closest structural relative hispanolone did not qualify—providing a direct, experiment-based rationale for selecting galeopsin over hispanolone.
- [1] Girón, N.; Través, P.G.; Rodríguez, B.; López-Fontal, R.; Boscá, L.; Hortelano, S.; de las Heras, B. Suppression of inflammatory responses by labdane-type diterpenoids. Toxicol. Appl. Pharmacol. 2008, 228, 179–189. PMID: 18190942. View Source
